molecular formula C37H42Cl2N2O6 B1682562 (+)-Tubocurarine chloride pentahydrate CAS No. 6989-98-6

(+)-Tubocurarine chloride pentahydrate

Cat. No.: B1682562
CAS No.: 6989-98-6
M. Wt: 681.6 g/mol
InChI Key: GXFZCDMWGMFGFL-KKXMJGKMSA-N
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Mechanism of Action

Target of Action

Tubocurarine chloride primarily targets the post-synaptic nicotinic receptors . These receptors are crucial for the transmission of signals in the nervous system. They are activated by the neurotransmitter acetylcholine (ACh), which triggers muscle contractions .

Mode of Action

Tubocurarine chloride exerts its effects by inhibiting acetylcholine (ACh) activity . It acts as a reversible competitive antagonist at post-synaptic nicotinic receptors . By repeatedly associating and dissociating from these receptors, it reduces the probability of activation via ACh . This prevents depolarization of the affected nerves , distinguishing it from other neuromuscular blocking agents and earning it the label of a "non-depolarizing neuromuscular blocker" .

Biochemical Pathways

The primary biochemical pathway affected by tubocurarine chloride is the neuromuscular transmission pathway . By blocking the action of ACh at the neuromuscular junction, it prevents the transmission of signals from nerves to muscles . This leads to muscle relaxation and paralysis .

Pharmacokinetics

Tubocurarine chloride is administered intravenously, resulting in 100% bioavailability . It has a protein binding of 50% and an elimination half-life of 1-2 hours .

Result of Action

The primary result of tubocurarine chloride’s action is skeletal muscle relaxation . By preventing the depolarization of nerves, it inhibits muscle contractions . This makes it useful for inducing muscle paralysis during surgeries .

Action Environment

The action of tubocurarine chloride can be influenced by various environmental factors. For instance, its effectiveness can be reduced in patients with conditions that alter the number or sensitivity of nicotinic receptors . Additionally, its stability and efficacy can be affected by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

Tubocurarine chloride plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly the nicotinic acetylcholine receptor (nAChR). Tubocurarine chloride acts as an antagonist for the nAChR, meaning it blocks the receptor site from acetylcholine . This interaction is competitive and reversible .

Cellular Effects

The effects of Tubocurarine chloride on cells are primarily related to its neuromuscular blocking activity. It prevents depolarization of the affected nerves by reducing the probability of activation via acetylcholine . This action leads to muscle relaxation and paralysis .

Molecular Mechanism

The molecular mechanism of action of Tubocurarine chloride involves its binding to post-synaptic nicotinic receptors. It exerts a reversible competitive antagonistic effect at these receptors, reducing the probability of activation via acetylcholine by repeatedly associating and dissociating from these receptors . In doing so, Tubocurarine chloride prevents depolarization of the affected nerves .

Temporal Effects in Laboratory Settings

The paralytic action of Tubocurarine chloride is transient due to rapid redistribution and is not primarily related to the rate of metabolism or rate of excretion . Its clinical use was limited by its relatively long duration of action (30-60 minutes) .

Dosage Effects in Animal Models

In animal studies, the effects of Tubocurarine chloride vary with different dosages. Small amounts produce transient skeletal muscular paralysis, while intramuscular injections of about three times this amount produce a comparable intensity of effect with longer duration of action .

Metabolic Pathways

It is known that it acts as an antagonist for the nicotinic acetylcholine receptor, which plays a crucial role in the nervous system .

Transport and Distribution

Tubocurarine chloride is distributed universally in the body . It does not have any increased localization at neuromuscular junctions .

Subcellular Localization

Given its mechanism of action, it is likely to be found at the neuromuscular junction where it exerts its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tubocurarine chloride can be synthesized through various chemical processes. One common method involves the extraction of the alkaloid from the plant Chondrodendron tomentosum, followed by purification and conversion to its chloride form . The synthetic process typically involves the use of acid alcohol for extraction and subsequent purification steps .

Industrial Production Methods: Industrial production of tubocurarine chloride involves large-scale extraction from plant sources, followed by chemical synthesis to ensure purity and consistency. The process includes steps such as extraction with acid alcohol, purification, and crystallization to obtain the final product .

Properties

CAS No.

6989-98-6

Molecular Formula

C37H42Cl2N2O6

Molecular Weight

681.6 g/mol

IUPAC Name

(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride;hydrochloride

InChI

InChI=1S/C37H40N2O6.2ClH/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33;;/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41);2*1H/t28-,29+;;/m0../s1

InChI Key

GXFZCDMWGMFGFL-KKXMJGKMSA-N

SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-]

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.Cl.[Cl-]

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.Cl.[Cl-]

Appearance

Solid powder

melting_point

Needles from water;  mp: 268 °C (effervescence);  specific optical rotation: -258 deg @ 20 °C (c=0.38) for the anhydrous salt /Chloride, l-Form/

Key on ui other cas no.

57-94-3
6989-98-6

physical_description

Solid

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Solublity (25 °C): approx 50 mg/l water;  but supersaturated solustions are formed readily. Solubility also reported as approximately 1 g/40 ml water;  approximately 1 g/75 ml ethanol. Also soluble in methanol. Insoluble in pyridine, chloroform, benzene, acetone, ether. /Chloride, d-Form/
Crystals, dec about 236 °C (effervescence);  specific optical rotation: +185 deg @ 25 °C/D ;  to +195 °C (c=0.5 in H2O), UV max (acidified 0.005% aq soln): 280 nm (A= ~89, 1%, 1 cm). Soluble in water, dil sodium hydroxide, Sparingly sol in alcohol, in dil HCl, chlorform. Practically insoluble in benzene, ether. /Dimethyl ether/
INSOL IN DIETHYL ETHER /CHLORIDE/
3.23e-04 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

d-Tubocurare
d-Tubocurarine
Tubocurare
Tubocurarine
Tubocurarine Chloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Tubocurarine chloride pentahydrate
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(+)-Tubocurarine chloride pentahydrate
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(+)-Tubocurarine chloride pentahydrate
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(+)-Tubocurarine chloride pentahydrate
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(+)-Tubocurarine chloride pentahydrate
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(+)-Tubocurarine chloride pentahydrate

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